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Muscarine Iodide: A Technical Guide to a Selective Muscarinic Agonist

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Compound of Interest		
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Abstract

Muscarine iodide, a quaternary ammonium salt, is a classical and potent agonist of muscarinic acetylcholine receptors (mAChRs). As a non-selective agonist, it activates all five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors integral to a wide array of physiological functions. This technical guide provides an in-depth overview of **muscarine iodide**'s pharmacological profile, including its binding affinities and functional potencies at each mAChR subtype. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts in cholinergic pharmacology.

Introduction

Muscarine, originally isolated from the Amanita muscaria mushroom, has been a cornerstone in the pharmacological characterization of the cholinergic nervous system. Its iodide salt, **muscarine iodide**, is a stable and water-soluble form commonly used in research. Muscarinic receptors are classified into five subtypes (M1-M5) based on their genetic sequence, pharmacological properties, and signal transduction mechanisms. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Due to its broad activity across these



subtypes, **muscarine iodide** serves as a valuable tool for studying the physiological and pathophysiological roles of the muscarinic cholinergic system.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of muscarine at human muscarinic acetylcholine receptor subtypes. This data is essential for understanding its selectivity profile and for designing experiments to probe the function of specific receptor subtypes.

Table 1: Binding Affinity of Muscarine for Human Muscarinic Receptor Subtypes

Receptor Subtype	Ligand	pKi	Cell Line	Radioligand	Reference
hM1	Muscarine	6.4	СНО	[³H]-NMS	[1]
hM2	Muscarine	7.1	СНО	[³H]-NMS	[1]
hM3	Muscarine	6.7	СНО	[³H]-NMS	[1]
hM4	Muscarine	7.0	СНО	[³H]-NMS	[1]
hM5	Muscarine	6.5	СНО	[³H]-NMS	[1]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of Muscarine at Human Muscarinic Receptor Subtypes



Receptor Subtype	Agonist	pEC50	Assay Type	Cell Line	Reference
hM1	Muscarine	5.8	Calcium Mobilization	СНО	[1]
hM2	Muscarine	7.2	cAMP Inhibition	СНО	[1]
hM3	Muscarine	6.9	Calcium Mobilization	СНО	[1]
hM4	Muscarine	7.5	cAMP Inhibition	СНО	[1]
hM5	Muscarine	6.1	Calcium Mobilization	СНО	[1]

pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

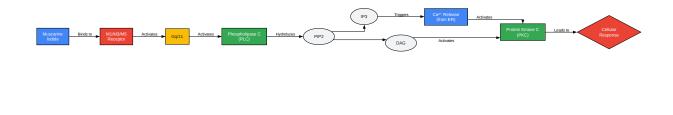
Signaling Pathways

Muscarine iodide elicits its effects by activating distinct downstream signaling cascades depending on the muscarinic receptor subtype expressed in the target cell.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

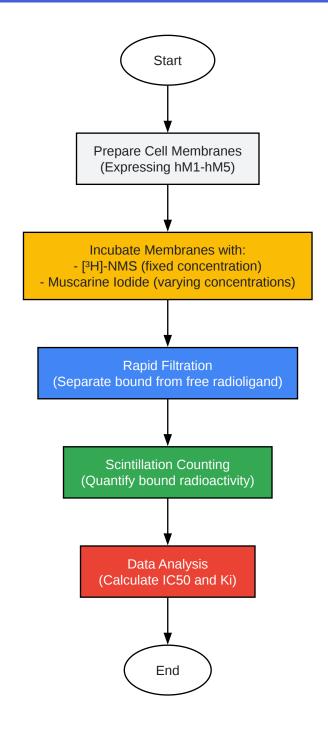
Activation of M1, M3, and M5 receptors by **muscarine iodide** leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.











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References

- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry PMC [pmc.ncbi.nlm.nih.gov]
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